4-(Furan-3-yl)benzonitrile

Description

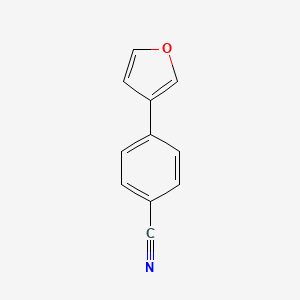

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C11H7NO |

|---|---|

Poids moléculaire |

169.18 g/mol |

Nom IUPAC |

4-(furan-3-yl)benzonitrile |

InChI |

InChI=1S/C11H7NO/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H |

Clé InChI |

LJQWJKTWCIDGHB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C#N)C2=COC=C2 |

Origine du produit |

United States |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of 4-(furan-3-yl)benzonitrile, distinct signals would be expected for the protons on both the furan (B31954) and benzene rings.

Furan Protons: The furan ring contains three protons. The proton at position 2 (adjacent to the oxygen atom) would likely appear as a singlet or a finely split multiplet at the most downfield position of the furan protons due to the oxygen's electron-withdrawing effect. The protons at positions 4 and 5 would also present unique signals, likely appearing as multiplets due to coupling with each other.

Benzene Protons: The benzonitrile (B105546) moiety features a para-substituted benzene ring. This would give rise to a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region of the spectrum. The protons ortho to the cyano group would be expected to resonate at a slightly more downfield chemical shift compared to the protons meta to the cyano group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Furan H-2 | ~7.8 - 8.2 | s or m |

| Furan H-5 | ~7.4 - 7.6 | m |

| Furan H-4 | ~6.5 - 6.8 | m |

| Benzene (ortho to CN) | ~7.6 - 7.8 | d |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Furan Carbons: The furan ring would show four distinct signals. The carbon atom attached to the benzonitrile group (C-3) and the carbons adjacent to the oxygen (C-2 and C-5) would have characteristic chemical shifts.

Benzene Carbons: The para-substituted benzene ring would exhibit four signals: one for the carbon attached to the furan ring, one for the carbon attached to the cyano group, one for the four carbons in the middle of the ring (which would be equivalent due to symmetry), and one for the cyano carbon itself. The cyano carbon (C≡N) would appear as a sharp signal in the characteristic nitrile region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Furan C-2 | ~140 - 145 |

| Furan C-3 | ~125 - 130 |

| Furan C-4 | ~110 - 115 |

| Furan C-5 | ~140 - 145 |

| Benzene C-ipso (C-Fur) | ~135 - 140 |

| Benzene C-ortho | ~126 - 130 |

| Benzene C-meta | ~129 - 133 |

| Benzene C-para (C-CN) | ~110 - 115 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile, aromatic C-H, and furan ring vibrations.

Nitrile Stretch (C≡N): A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹.

Aromatic C-H Stretch: Multiple weak to medium bands would appear above 3000 cm⁻¹.

C=C Aromatic/Furan Ring Stretches: Several bands of varying intensity would be observed in the 1400-1600 cm⁻¹ region.

C-O-C Furan Stretch: A strong band characteristic of the furan ether linkage would be expected around 1000-1300 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene and furan rings would be visible in the fingerprint region (600-900 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Weak-Medium |

| C≡N Stretch | 2220-2240 | Strong, Sharp |

| C=C Ring Stretches | 1400-1600 | Medium-Strong |

| C-O-C Stretch | 1000-1300 | Strong |

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The highly symmetric and polarizable bonds would give strong signals.

Nitrile Stretch (C≡N): This bond would also show a strong, sharp band in the Raman spectrum, often more intense than in the IR spectrum, around 2220-2240 cm⁻¹.

Aromatic Ring Breathing Modes: The symmetric vibrations of the benzene and furan rings would be expected to produce strong signals in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch | 2220-2240 | Strong |

| Symmetric Ring Breathing | 990-1010 | Strong |

| Aromatic C-H Stretch | >3000 | Medium |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within a molecule. The conjugated system formed by the furan ring, the benzene ring, and the nitrile group in this compound would be expected to result in characteristic absorption bands in the UV region. The specific wavelengths of maximum absorbance (λmax) would be dependent on the solvent used but would likely fall in the range of 250-300 nm, corresponding to π→π* transitions within the aromatic and conjugated system.

Advanced Spectroscopic Data for this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the advanced spectroscopic characterization of the chemical compound this compound is not publicly available at this time. The requested information pertaining to its Ultraviolet-Visible (UV-Vis) absorption characteristics, High-Resolution Mass Spectrometry (HRMS) for elemental composition verification, and X-ray crystallography for solid-state structure elucidation could not be located.

The inquiry sought to populate a detailed article based on specific analytical techniques. However, published studies containing the necessary data points for these specific sections and subsections for this compound are absent from the reviewed sources.

While general spectroscopic data for related compounds, such as isomers like 4-(Furan-2-yl)benzonitrile and other benzonitrile derivatives, are available, this information is not directly applicable to the specific molecular structure of this compound and has therefore been omitted to adhere strictly to the scope of the original request.

Further research or de novo synthesis and characterization of this compound would be required to generate the experimental data necessary to fulfill the detailed article structure as outlined. At present, the scientific community has not published these specific findings.

Lack of Specific Research Data for Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there is a notable absence of specific published research focusing on the computational and theoretical investigations of the chemical compound this compound. As a result, the detailed and data-rich article requested, structured around specific quantum chemical calculations and electronic structure analysis for this particular molecule, cannot be generated at this time.

The requested article outline necessitated in-depth, scientifically accurate information, including data tables on topics such as Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) surface mapping, and Natural Bond Orbital (NBO) analysis. These analyses require specific computational studies to have been performed and their results published in scientific literature.

Extensive searches using targeted keywords and the specific compound name did not yield any dedicated studies or datasets that would provide the necessary information to fulfill the request for a thorough and evidence-based article. While general principles and methodologies of these computational techniques are well-documented for other similar molecules, applying them to this compound without actual research findings would be speculative and would not meet the required standard of scientific accuracy.

Therefore, until such research is conducted and published, a detailed article on the computational and theoretical investigations of this compound, complete with specific data and findings, remains unfeasible.

Computational and Theoretical Investigations of 4 Furan 3 Yl Benzonitrile

Electronic Structure Analysis

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

An essential aspect of understanding a molecule's chemical nature is the analysis of its electron distribution and bonding characteristics. The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical tools that provide a detailed picture of electron pairing and localization. For 4-(Furan-3-yl)benzonitrile, an ELF and LOL analysis would map the regions of covalent bonds, lone pairs, and atomic cores, offering insights into the aromaticity of the furan (B31954) and benzene rings and the nature of the C-C bond linking them, as well as the characteristic bonding of the nitrile group. Such an analysis would depend on high-level quantum chemical calculations, which have not been specifically published for this compound.

Reaction Mechanism and Selectivity Studies

Understanding how this compound participates in chemical reactions is crucial for its potential use in synthesis. Computational studies are instrumental in mapping out reaction pathways and predicting outcomes.

Transition State Localization and Energy Profiles

To understand the mechanism of any chemical transformation involving this compound, it is necessary to locate the transition states and calculate the corresponding energy profiles. This would reveal the energy barriers for potential reactions, such as electrophilic substitution on either the furan or benzene ring, and would identify the rate-determining steps. However, no specific studies detailing these calculations for reactions of this compound have been found.

Regioselectivity and Stereoselectivity Prediction

Many reactions involving aromatic heterocycles like furan can yield multiple products. Computational chemistry can predict the regioselectivity (which position on the molecule reacts) and stereoselectivity (the spatial arrangement of the product). For instance, in a Diels-Alder reaction where the furan ring acts as a diene, theoretical calculations could predict the preferred orientation of the dienophile. Similarly, for electrophilic aromatic substitution, calculations would indicate whether the reaction is more likely to occur on the furan or the benzonitrile (B105546) ring, and at which specific position. No such predictive studies for this compound are currently available.

Computational Spectroscopy

Computational methods can accurately predict various types of molecular spectra, which is an invaluable tool for compound identification and characterization. Theoretical calculations of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound would provide a theoretical benchmark for experimental data. Predicted NMR chemical shifts, vibrational frequencies, and electronic transition wavelengths would aid in the structural elucidation and analysis of this compound. At present, published computational spectroscopic data for this compound is not available.

Theoretical Prediction of UV-Vis Spectra (TD-DFT)

The electronic absorption properties of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method is widely employed to calculate the excited states of molecules, providing information on absorption wavelengths (λmax), oscillator strengths, and the nature of electronic transitions. mdpi.comnih.gov For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions, characteristic of conjugated aromatic systems.

The conjugation between the π-electron system of the furan ring and the benzonitrile moiety is anticipated to result in absorption bands in the ultraviolet region. The primary electronic transition would likely involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on similar aryl-furan compounds have shown that the HOMO is typically distributed across the entire conjugated system, while the LUMO is often localized more on the electron-accepting portion of the molecule. In the case of this compound, this would suggest a significant intramolecular charge transfer (ICT) character for the main absorption band.

The specific absorption maxima can be calculated using a suitable functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for many organic molecules. arxiv.org The calculated spectrum would likely exhibit a strong absorption band, and the energy of this transition is influenced by the degree of planarity between the furan and benzene rings.

Table 1: Predicted UV-Vis Spectral Data for this compound based on TD-DFT Calculations of Analogous Compounds

| Predicted Transition | Wavelength (λmax) Range (nm) | Oscillator Strength (f) | Nature of Transition |

| S₀ → S₁ | 280 - 320 | > 0.5 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 230 - 260 | > 0.2 | π → π |

Note: This data is illustrative and based on typical values for conjugated furan-phenyl systems.

Simulated IR and Raman Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Theoretical simulations of these spectra, typically performed using DFT calculations, are invaluable for assigning experimental vibrational bands to specific atomic motions. researchgate.netcardiff.ac.uk For this compound, the simulated spectra would reveal characteristic vibrational modes for each functional group.

The most prominent and easily identifiable peak in the IR and Raman spectra is expected to be the C≡N stretching vibration of the nitrile group, which typically appears in the 2220-2240 cm⁻¹ region. nii.ac.jporientjchem.org This band is often strong in both IR and Raman spectra. The aromatic C-H stretching vibrations of the benzene and furan rings are expected in the 3000-3100 cm⁻¹ range. globalresearchonline.net

The in-plane ring stretching vibrations of the furan and benzene rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is also a characteristic vibration. Out-of-plane C-H bending vibrations are expected at lower wavenumbers, typically below 1000 cm⁻¹. By calculating the potential energy distribution (PED), each calculated vibrational frequency can be unambiguously assigned to a specific molecular motion. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| C≡N Stretch | 2240 - 2220 | Strong | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong | Strong |

| Furan Ring Breathing | 1400 - 1300 | Medium | Medium |

| In-plane C-H Bend | 1300 - 1000 | Medium | Medium |

| Out-of-plane C-H Bend | 950 - 750 | Strong | Weak |

Note: These are representative frequency ranges based on studies of substituted benzonitriles and furans. globalresearchonline.netderpharmachemica.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While the furan and benzonitrile rings themselves are planar, the molecule as a whole has conformational flexibility due to rotation around the single bond connecting the two rings. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. psu.edu MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing insights into the preferred conformations and the energy barriers between them.

The key parameter to investigate in the conformational analysis of this compound is the dihedral angle between the planes of the furan and benzene rings. An MD simulation would reveal the distribution of this dihedral angle at a given temperature. It is expected that the planar or near-planar conformations would be energetically favored due to maximal π-orbital overlap, which enhances conjugation. However, steric hindrance between the ortho-hydrogens of the benzene ring and the hydrogens on the furan ring could lead to a slightly twisted lowest-energy conformation.

By running the simulation for a sufficient length of time (e.g., nanoseconds), a potential of mean force (PMF) can be constructed as a function of the dihedral angle. This would provide a quantitative measure of the rotational energy barrier. The results of such simulations are crucial for understanding how the molecule's shape influences its electronic properties and its ability to pack in the solid state. Theoretical studies on other bi-aryl systems have shown that the conformational preferences can significantly impact the observed electronic spectra.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution on Furan (B31954) and Benzonitrile (B105546) Moieties

The reactivity of 4-(Furan-3-yl)benzonitrile towards electrophilic aromatic substitution (EAS) is dominated by the furan moiety. The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. researchgate.netchemicalbook.com The oxygen atom donates electron density to the ring, activating it for substitution. pearson.com In contrast, the benzonitrile ring is strongly deactivated by the electron-withdrawing nature of the nitrile group (-CN), which directs incoming electrophiles to the meta position under forcing conditions.

For this compound, electrophilic attack will overwhelmingly occur on the furan ring. In substituted furans, substitution generally occurs at the available α-positions (C2 or C5), as the carbocation intermediates formed by attack at these positions are better stabilized by resonance, involving the lone pair of the oxygen atom. chemicalbook.compearson.com Since the substituent is at the C3 position, the primary sites for electrophilic attack are the C2 and C5 positions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Aromatic Ring | Substituent Effect | Predicted Position of Attack | Reactivity |

|---|---|---|---|

| Furan | Activating (O-atom), Directing (4-cyanophenyl at C3) | C2 and C5 | High |

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed under mild conditions on the furan ring, yielding primarily 2- and 5-substituted products. youtube.com

Cycloaddition Reactions as Synthetic Intermediates

The furan ring in this compound can function as a 4π electron component (a diene) in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. rsc.orgnih.gov This reactivity provides a powerful tool for constructing complex polycyclic structures. Furans can react with a variety of dienophiles, although the reactions are often reversible due to the aromatic stability of the furan ring. rsc.orgnih.gov

The presence of a substituent at the C3 position influences the stereoselectivity and reactivity of the cycloaddition. Studies on 3-substituted furans, such as 3-bromofuran (B129083) and 3-boryl-substituted furans, have shown that they are competent dienes in Diels-Alder reactions. acs.orgrsc.org Notably, 3-boryl-substituted furans exhibit excellent reactivity and can lead to the exclusive formation of exo cycloadducts. acs.org This suggests that the 4-cyanophenyl group at the C3 position of this compound will sterically and electronically influence the approach of the dienophile, making the molecule a useful intermediate for stereoselective synthesis.

Oxidative Transformations of the Furan Ring

The furan ring is susceptible to various oxidative transformations that can lead to ring-opening or dearomatization. These reactions are synthetically valuable as they can unmask latent functionality. One of the most common transformations is the oxidative ring cleavage to yield 1,4-dicarbonyl compounds. This can be achieved using various oxidizing agents.

Another significant pathway is the oxidative dearomatization, which can lead to the formation of spiro-intermediates that can be hydrolyzed to other functionalized products. nih.gov Under more vigorous conditions, the furan ring can be completely degraded to a carboxylic acid, serving as a masked carboxyl group. The benzonitrile moiety is generally stable to the mild oxidizing conditions used for furan transformations.

Table 2: Common Oxidative Transformations of the Furan Moiety

| Reaction Type | Reagents / Conditions | Product Type |

|---|---|---|

| Oxidative Dearomatization | Varies (e.g., NBS, m-CPBA) | Spiro-intermediates, functionalized enones |

| Oxidative Ring-Opening | Mn(III)/Co(II), O₂ | 1,4-Dicarbonyl compounds |

Redox Properties and Electrochemical Behavior

The redox behavior of this compound is characterized by the distinct properties of its two aromatic systems. The furan ring, being electron-rich, is susceptible to oxidation, while the benzonitrile ring, being electron-poor, is susceptible to reduction.

The benzonitrile moiety can undergo electrochemical reduction, typically through a process of electrohydrogenation. comet.technology This reaction converts the nitrile group into a benzylamine, proceeding through an imine intermediate. acs.org This reduction requires a high negative potential due to the stability of the carbon-nitrogen triple bond. acs.org Studies on copper-silver electrodes have shown that this transformation can be achieved under mild, aqueous conditions. acs.org

Carbon-Carbon and Carbon-Nitrogen Bond Activation Studies

The structure of this compound offers several sites for C-C and C-H bond activation, which are key steps in modern catalytic cross-coupling reactions.

C-CN Bond Activation: The benzonitrile moiety is a substrate for C-CN bond activation by transition metal complexes. Studies using zerovalent nickel complexes, for example, have demonstrated the oxidative addition of the metal into the C-CN bond of benzonitriles. This process typically proceeds through an initial η²-coordination of the nitrile group to the metal center, followed by cleavage of the strong C-C bond, yielding aryl- and cyano-ligated metal species.

C-H Bond Activation: The furan ring is a rich substrate for C-H activation. researchgate.net Various transition metals, including rhodium, iridium, and palladium, have been used to catalyze the direct functionalization of furan's C-H bonds. acs.orgacs.org This allows for the introduction of new substituents at the C2 or C5 positions without pre-functionalization, offering an atom-economical route to more complex furan derivatives.

Nucleophilic Reactivity at the Nitrile Center and Aromatic Rings

Nucleophilic attack on this compound is centered almost exclusively on the electrophilic carbon atom of the nitrile group. The aromatic rings themselves are not susceptible to nucleophilic aromatic substitution under normal conditions due to the absence of a suitable leaving group activated by the nitrile.

The nitrile group reacts with a wide range of nucleophiles:

Hydrolysis: In the presence of aqueous acid or base, the nitrile can be hydrolyzed to a benzamide (B126) and subsequently to 4-(furan-3-yl)benzoic acid. Acid catalysis proceeds by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) add a hydride ion (H⁻) nucleophile to the nitrile carbon, ultimately reducing the group to a primary amine, [4-(furan-3-yl)phenyl]methanamine. libretexts.org

Organometallic Reagents: Grignard reagents and organolithiums add to the nitrile to form an intermediate imine anion. masterorganicchemistry.com Aqueous workup then hydrolyzes this intermediate to a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(4-(furan-3-yl)phenyl)ethan-1-one. libretexts.org

The reaction is typically second-order, being first-order in both the nitrile and the nucleophile. masterorganicchemistry.com

Intramolecular Cyclization and Ring-Opening Processes

While intermolecular reactions dominate its chemistry, this compound and its derivatives can undergo intramolecular reactions, leading to novel heterocyclic systems. These reactions often involve the furan ring participating in a cyclization event, which may involve dearomatization.

For example, derivatives where a reactive group is tethered to the main structure can undergo intramolecular cycloadditions. It has been shown that nitrile imides tethered to a furan ring can cyclize onto the furan, forming a new fused pyrazole (B372694) skeleton. rsc.org Similarly, furylcarbinols can undergo a domino sequence involving a dearomatizing electrocyclic ring-closure to form furo[2,3-b]furan structures. nih.govacs.org These examples highlight the potential of the furan moiety within this compound to act as an internal π-system for the construction of complex, fused ring systems, should a suitable reactive partner be introduced elsewhere in the molecule.

Structural Analysis and Conformational Dynamics

Molecular Geometry and Bond Parameters

The equilibrium geometry of 4-(Furan-3-yl)benzonitrile reveals a largely planar arrangement of the two aromatic rings. The planarity is a consequence of the sp² hybridization of the constituent carbon and oxygen atoms. The key bond lengths and angles within the benzonitrile (B105546) and furan (B31954) moieties, as well as the linkage between them, have been calculated and are presented below.

The bond lengths within the benzonitrile ring show the expected aromatic character, with C-C bond distances intermediate between single and double bonds. The cyano group (C≡N) exhibits a triple bond character with a calculated bond length of approximately 1.15 Å. Similarly, the furan ring displays delocalized C-C and C-O bonds. The inter-ring C-C bond connecting the furan and benzonitrile rings is calculated to be approximately 1.47 Å, which is shorter than a typical C-C single bond, suggesting a degree of electronic conjugation between the two ring systems.

Interactive Data Table: Selected Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C(Benzene) | C(Benzene) | ~1.39 - 1.40 |

| C(Benzene) | C(Cyano) | ~1.45 |

| C(Cyano) | N | ~1.15 |

| C(Benzene) | C(Furan) | ~1.47 |

| C(Furan) | C(Furan) | ~1.37 - 1.43 |

| C(Furan) | O | ~1.36 |

The bond angles within the aromatic rings are close to the ideal 120° for sp² hybridized centers, with minor deviations due to the presence of the heteroatom in the furan ring and the substituent on the benzonitrile ring. The C-C-C angles in the benzonitrile ring are all approximately 120°, while the C-O-C angle in the furan ring is around 107°. The C-C≡N angle of the nitrile group is, as expected, linear at approximately 180°.

Interactive Data Table: Selected Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(Benzene) | C(Benzene) | C(Benzene) | ~119 - 121 |

| C(Benzene) | C(Benzene) | C(Furan) | ~121 |

| C(Benzene) | C(Cyano) | N | ~179 |

| C(Furan) | O | C(Furan) | ~107 |

| C(Furan) | C(Furan) | C(Benzene) | ~128 |

Dihedral Angles and Torsional Strain

The relative orientation of the furan and benzonitrile rings is defined by the dihedral angle around the inter-ring C-C bond. Theoretical calculations indicate that the molecule has a strong preference for a planar or near-planar conformation. The potential energy surface scan for the rotation around the C-C bond connecting the two rings shows two minima corresponding to dihedral angles of approximately 0° and 180°.

These planar conformations maximize the π-orbital overlap between the two aromatic systems, leading to enhanced electronic delocalization and stabilization. The energy barrier to rotation between these two planar forms is relatively low, calculated to be in the range of 4-6 kcal/mol. This suggests that at room temperature, the molecule can undergo relatively free rotation, although it will predominantly reside in the low-energy planar conformations. The transition state for this rotation occurs at a dihedral angle of approximately 90°, where the π-systems are orthogonal, and conjugation is minimized.

Conformational Isomerism and Stability

Due to the rotation around the single bond connecting the furan and benzonitrile rings, this compound can exist as two planar conformers that are essentially degenerate in energy. These conformers correspond to a syn-planar and an anti-planar arrangement, defined by the relative orientation of the oxygen atom of the furan ring with respect to the cyano group.

Computational analysis shows that the energy difference between these two conformers is negligible, indicating that they are equally stable and likely to coexist in equilibrium. The low rotational barrier between them suggests a dynamic equilibrium at ambient temperatures. The planarity of these stable conformers is the key determinant of their stability, allowing for maximum electronic communication between the electron-rich furan ring and the electron-withdrawing benzonitrile moiety.

Interactive Data Table: Conformational Analysis of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Planar (syn/anti) | ~0 / ~180 | 0.0 |

| Perpendicular (Transition State) | ~90 | ~4 - 6 |

This structural and conformational analysis provides a fundamental understanding of the molecular framework of this compound, highlighting its preference for planarity driven by electronic conjugation and the low energy barrier to interconversion between its stable conformers.

Applications in Advanced Materials Science

Development of Functional Organic Materials

The furan (B31954) moiety in 4-(Furan-3-yl)benzonitrile could be leveraged in the synthesis of novel functional organic materials. Furan derivatives are known to be versatile precursors in the synthesis of a variety of organic compounds. The reactivity of the furan ring allows for its incorporation into larger molecular architectures, potentially leading to the development of new materials with tailored properties. The benzonitrile (B105546) group, with its strong dipole moment, can influence the intermolecular interactions and solid-state packing of materials, which are critical factors in determining their bulk properties.

Integration into Conducting Polymers

In the field of conducting polymers, both furan and benzonitrile have been explored as components of polymer backbones. Furan-containing polymers have been investigated for their potential as organic semiconductors. The incorporation of this compound as a monomer unit into a polymer chain could potentially lead to new conducting polymers with interesting electronic and optical properties. The nitrile group can enhance the electron-accepting properties of the polymer, which is a desirable characteristic for certain types of conducting materials.

Potential for Photovoltaic and Electroluminescent Applications

Furan derivatives have been utilized in the development of organic photovoltaic (OPV) and organic light-emitting diode (OLED) materials. The electron-rich nature of the furan ring makes it a suitable component for donor materials in OPVs. Conversely, the electron-withdrawing nature of the benzonitrile group could make this compound a candidate for incorporation into acceptor materials or as a component in host materials for OLEDs. The combination of these two groups in a single molecule could lead to materials with tunable energy levels, a key parameter in the design of efficient photovoltaic and electroluminescent devices.

Exploration in Self-Healing Materials

A significant area of research for furan-containing compounds is in the development of self-healing materials. This application typically relies on the reversible Diels-Alder reaction between a furan group (as the diene) and a maleimide (B117702) group (as the dienophile). Upon heating, the Diels-Alder adduct can undergo a retro-Diels-Alder reaction, breaking the covalent bonds and allowing the material to flow and heal cracks. Upon cooling, the forward Diels-Alder reaction reforms the bonds, restoring the material's integrity. While the furan in this compound could theoretically participate in such reactions, the influence of the benzonitrile substituent on the reactivity of the furan ring in this context would need to be experimentally determined.

Structure Activity Relationship Studies in Derivatives and Analogs

Systematic Modulation of Furan (B31954) Substituents

The furan nucleus is a versatile heterocyclic scaffold whose biological activity can be finely tuned by altering its substitution pattern. ijabbr.comsemanticscholar.org Even minor changes to the substituents on the furan ring can lead to significant differences in biological efficacy. semanticscholar.org The electron-rich nature of the furan ring allows it to participate in various electronic interactions with biological targets, and modifications can influence receptor binding and metabolic stability. ijabbr.comorientjchem.org

Research into furan-containing compounds has shown that strategic substitution is key to modulating activity. For instance, in a series of 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives, the aryl group at the 5-position of the furan ring was systematically varied. The resulting compounds were screened for antimicrobial activity, demonstrating that different substituents on the furan ring directly impact the biological outcome. researchgate.net Similarly, studies on nitrofuran analogues have revealed that a nitro group on the furan ring is a critical determinant for their antitubercular activity, highlighting the potent effect of strong electron-withdrawing groups. aimspress.com

The following table summarizes the impact of furan ring substitutions on the biological activity of related compounds, providing a predictive framework for the design of novel 4-(furan-3-yl)benzonitrile analogs.

| Furan Ring Position | Substituent Type | Observed Effect on Activity | Example Compound Class | Reference |

|---|---|---|---|---|

| 5-position | Aryl groups (e.g., phenyl, 4-chlorophenyl) | Modulates antimicrobial potency | (5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitriles | researchgate.net |

| 5-position | Nitro (-NO2) | Essential for antitubercular activity | Nitrofuran analogues | aimspress.com |

| General | Electron-withdrawing groups | Generally enhances antimicrobial and anticancer activity | General Furan Derivatives | orientjchem.org |

| General | Lipophilic groups | Can improve binding to hydrophobic pockets in enzymes/receptors | General Furan Derivatives | orientjchem.org |

Variation of Benzonitrile (B105546) Substitution Patterns

The benzonitrile group is a key pharmacophore in numerous approved drugs. nih.gov Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor allow it to engage in critical interactions with protein targets. nih.govresearchgate.net Furthermore, the nitrile group is metabolically robust and can improve the pharmacokinetic properties of a molecule. nih.gov The position and substitution pattern of the nitrile on the phenyl ring are crucial for determining biological activity.

SAR studies on various nitrile-containing scaffolds have demonstrated the importance of the nitrile's placement. For example, in certain non-steroidal aromatase inhibitors, the para-position of the nitrile group on the benzene ring is essential for potent inhibition. nih.gov The nitrile group can also directly coordinate with metal ions within an enzyme's active site, thereby stabilizing the drug-target complex. nih.gov

While direct SAR studies on substituted this compound are limited, data from related structures provide valuable insights. In a series of quinazoline-based kinase inhibitors, replacing a different aromatic moiety with benzonitrile led to a marked reduction in activity, underscoring the specific electronic and steric requirements of the receptor's binding pocket. mdpi.com In another study on phenylfuranylnicotinamidines, modifying the substituents on the terminal phenyl ring allowed for the modulation of the compound's effect from cytostatic to cytotoxic, indicating that the substitution pattern on the phenyl ring is a key determinant of the mechanism of action. researchgate.net

| Modification | Structural Detail | General SAR Finding | Reference |

|---|---|---|---|

| Nitrile Position | para vs. meta or ortho | Positional changes can drastically alter or abolish activity, depending on the target. | nih.gov |

| Ring Substitution | Electron-donating vs. electron-withdrawing groups | Substituents can modulate the electronic properties of the ring, affecting π–π stacking and other interactions. | researchgate.net |

| Steric Bulk | Small vs. large substituents | Bulky groups can either enhance activity through favorable steric interactions or reduce it by causing steric hindrance. | mdpi.com |

| Polarity | Introduction of polar groups | Can improve solubility and introduce new hydrogen bonding interactions. | researchgate.net |

Heterocyclic Hybrid Compound Design

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy for developing novel therapeutic agents with enhanced affinity, dual activity, or improved selectivity. The this compound core is an attractive scaffold for creating such hybrids by linking it to other biologically active heterocyclic systems.

Numerous studies have demonstrated the success of this approach with related furan and benzofuran (B130515) structures:

Furan-Hydrazone Hybrids: A series of 4-[2-((5-arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives were synthesized, combining the furan and benzonitrile moieties through a flexible hydrazone linker, resulting in compounds with notable antimicrobial properties. researchgate.net

Benzofuran-Pyrazole Hybrids: The benzofuran core has been linked to pyrazole (B372694) rings, which were further functionalized with nitrile groups, leading to complex structures like 2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-methylene)malononitrile. nih.gov

Benzofuran-Pyridine Hybrids: The fusion of benzofuran with a pyridine-3-carbonitrile scaffold yielded hybrids with significant vasodilation activity. nih.gov

Furan-Piperidine/Pyrrolidine Hybrids: Combining the furan moiety with saturated nitrogen-containing heterocycles like piperidine and pyrrolidine has produced molecules with promising anti-inflammatory and antioxidant activities. mdpi.com

Quinoxaline-Furan Hybrids: Derivatives linking a quinoxaline scaffold to a phenyl-furan motif have been investigated as potential antiproliferative agents. mdpi.com

This strategy allows for the exploration of a vast chemical space, potentially leading to the discovery of compounds with novel mechanisms of action or synergistic effects by simultaneously engaging with multiple binding sites or biological targets.

Computational Approaches to Structure-Property Relationships

Computational chemistry plays an indispensable role in modern drug discovery by providing insights into the relationships between molecular structure and biological activity or physicochemical properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed to guide the design of furan-benzonitrile derivatives. nih.gov

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For example, a 2D-QSAR study on benzofuran-pyridine-carbonitrile hybrids identified key molecular descriptors, such as electronic repulsion and electrostatic charges, that govern their vasodilatory activity. The resulting model demonstrated strong predictive power (R² = 0.816), enabling the virtual screening of new designs. nih.gov In another study on nitrofuran analogues, QSAR models highlighted the essentiality of the nitro-substituted furan ring for antitubercular activity, alongside other topological and electronic descriptors. aimspress.com

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. This technique was used to rationalize the binding mode of nitrofuran derivatives in the active site of nitroreductase, providing a structural basis for their observed activity. aimspress.com Computational analysis of malononitrile inhibitors of monoamine oxidase (MAO) revealed how the flexibility of the molecule and the preservation of electronic conjugation are critical for potent binding, insights that are valuable for designing rigidified or conformationally constrained analogs. core.ac.uk

Synthetic Strategies for New Derivatives with Tunable Properties

The development of efficient and versatile synthetic methodologies is essential for generating libraries of this compound analogs for SAR studies. A range of synthetic strategies can be employed to functionalize the core scaffold and introduce chemical diversity.

Condensation Reactions: These are straightforward methods for linking molecular fragments. For example, the one-step synthesis of furan-hydrazinyl-benzonitrile derivatives was achieved through the simple condensation of 5-arylfurfurals with 4-cyanophenylhydrazine hydrochloride. researchgate.net

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, and Sonogashira coupling are powerful tools for forming carbon-carbon bonds. A Suzuki coupling reaction, for instance, was used to synthesize a series of phenylfuranylnicotinamidines, demonstrating an effective way to link aryl and heteroaryl rings. researchgate.net

Multi-component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. The development of four-component reactions to build highly functionalized pyrroles showcases a strategy that could be adapted for creating complex furan-based heterocyclic systems. frontiersin.org

Classical Functional Group Interconversion: Standard reactions like nitration of the aromatic ring followed by reduction to an amine provide a versatile handle for further derivatization. The resulting amino group can be acylated, alkylated, or converted into other functional groups to probe specific interactions with a biological target. chemmethod.com

Modern Cascade Reactions: Advanced synthetic methods, such as visible-light-driven, copper-catalyzed cascade cyclizations, offer green and highly efficient routes to complex heterocyclic systems and could be applied to the synthesis of novel furan-benzonitrile derivatives. nih.gov

These synthetic approaches provide the necessary tools to systematically explore the SAR of the this compound scaffold, enabling the rational design of new derivatives with optimized and tunable properties for various therapeutic applications.

Q & A

Q. Advanced Characterization

- FT-IR and Raman Spectroscopy : Assign vibrational modes (e.g., nitrile C≡N stretch at ~2220 cm⁻¹, furan ring vibrations at 1600–1400 cm⁻¹) and compare with density functional theory (DFT) calculations to confirm bond geometries .

- NMR : Use H NMR to identify aromatic protons (δ 7.6–8.0 ppm for benzonitrile, δ 6.3–7.4 ppm for furan protons) and C NMR to resolve nitrile (δ ~110–120 ppm) and quaternary carbons .

- X-ray Diffraction : Resolve crystal packing and intermolecular interactions, such as π-π stacking between aromatic rings .

What biological activity mechanisms are associated with this compound derivatives?

Pharmacological Research Focus

While direct studies on this compound are limited, structurally analogous benzonitriles exhibit apoptosis induction via caspase-3 activation (e.g., in MCF-7 cells) and cell cycle arrest at G0/G1 phase (e.g., in A549 cells). These effects are linked to interactions with kinase domains or DNA repair pathways. Experimental validation requires kinase inhibition assays and flow cytometry .

How do computational methods like DFT enhance the understanding of this compound’s reactivity?

Computational Chemistry Approach

DFT studies (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, such as HOMO-LUMO gaps (indicative of charge-transfer potential) and electrostatic potential maps (highlighting nucleophilic/electrophilic sites). Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects, such as stabilization from lone pairs on nitrile or furan oxygen .

How should researchers address contradictions in structure-activity relationships (SAR) for benzonitrile derivatives?

Data Analysis Strategy

Comparative SAR tables (as in ) highlight how substituent variations alter bioactivity. For example:

| Compound | Key Substituents | Biological Activity |

|---|---|---|

| This compound | Furan, nitrile | Kinase inhibition (hypothesized) |

| 4-(Dimethylamino)benzonitrile | Dimethylamino, nitrile | Anticancer properties |

| Contradictions arise when electron-withdrawing vs. donating groups modulate target affinity. Resolve these via molecular docking or free-energy perturbation simulations . |

What experimental designs are recommended for studying its pharmacokinetics?

Q. Pharmacodynamic Workflow

- In vitro : Microsomal stability assays (e.g., liver microsomes) to assess metabolic half-life.

- In vivo : Radiolabeled tracer studies in rodent models to quantify bioavailability and tissue distribution.

- ADMET Prediction : Use QSAR models to estimate logP (lipophilicity) and CYP450 inhibition risks .

How does this compound compare to halogenated analogs in industrial applications?

Comparative Industrial Chemistry

Halogenated analogs (e.g., 3,5-Dichloro-4-fluorobenzonitrile) exhibit higher thermal stability and are used in agrochemicals. In contrast, the furan moiety in this compound may enhance biodegradability, making it preferable for eco-friendly materials. Compare via thermogravimetric analysis (TGA) and environmental persistence assays .

What safety protocols are essential for handling this compound?

Q. Laboratory Safety Guidelines

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Can this compound act as a ligand in catalytic systems?

Catalysis Research Insight

The nitrile group can coordinate to transition metals (e.g., Pd, Ni), enabling use in Suzuki-Miyaura or Heck reactions. Test ligand efficacy by varying metal-to-ligand ratios and monitoring catalytic turnover numbers (TONs) in model reactions .

How are vibrational modes assigned in benzonitrile derivatives?

Spectroscopic Methodology

Potential Energy Distribution (PED) analysis decomposes experimental FT-IR/Raman spectra into contributions from specific bond vibrations. For example, the C≡N stretch in this compound contributes >80% to the 2220 cm⁻¹ band, while furan ring deformations dominate 1500–1400 cm⁻¹ regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.